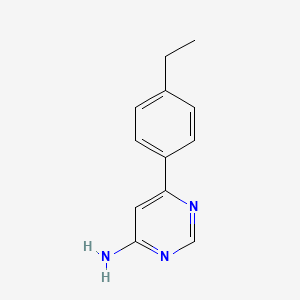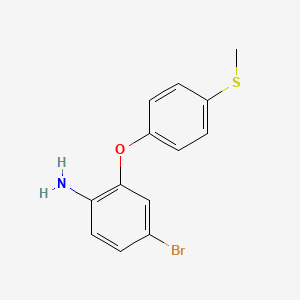
1-(4-Chlorphenyl)-5-methyl-1H-pyrazol-3-amin
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring, with an amine group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chlorination and Cyclization: One common synthetic route involves the chlorination of an appropriate phenyl compound followed by cyclization to form the pyrazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl3) and a suitable base.
Condensation Reactions: Another method involves the condensation of hydrazine with a β-keto ester or β-diketone in the presence of a chlorophenyl derivative. This reaction typically requires heating and an acidic catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target specific pathogens such as botrytis cinerea and alternaria alternata .
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities .
Action Environment
Similar compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
Biochemische Analyse
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions suggest that 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine may have antioxidant properties, helping to mitigate oxidative damage in cells.
Cellular Effects
The effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative stress . Additionally, it has been reported to enhance the levels of reduced glutathione, a critical antioxidant in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects through various mechanisms. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that this compound can interact with the active sites of glutathione peroxidase and glutathione reductase, enhancing their activity . This interaction helps in scavenging hydrogen peroxide and other ROS, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, while in vivo studies indicate that its stability and efficacy may vary depending on the biological environment .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine in animal models vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as reducing oxidative stress and enhancing antioxidant defenses. High doses may lead to toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms. The compound’s metabolism may lead to the production of metabolites that further contribute to its biological activity. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can influence its efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, which may enhance its therapeutic effects or lead to localized toxicity .
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed are typically chlorinated phenols or quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products include reduced phenyl derivatives.
Substitution Reactions: Substitution reactions can occur at the chlorophenyl group, often involving nucleophilic substitution with various nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is similar to other pyrazole derivatives, such as 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine and 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. its unique substitution pattern at the 4-position of the phenyl ring distinguishes it from these compounds. This difference can lead to variations in biological activity and chemical reactivity.
Conclusion
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, drug development, and other fields. Further research and development may uncover even more applications for this intriguing compound.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIJABWYVYHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)







![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
